N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
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Overview
Description
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methyl group, a phenylacetyl group, and a piperidinylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 6-methylpyridine with appropriate reagents to introduce the phenylacetyl and piperidinylbenzamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites on target proteins, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-methylpyridin-2-yl)-N-(pyridin-4-yl)quinazolin-4-amine: This compound shares a similar pyridine structure but differs in its quinazoline moiety.
N-[(6-Methylpyridin-2-yl)methyl]-2-phenylethanamine: Another related compound with a similar pyridine ring but different substituents.
Uniqueness
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-19-9-8-12-24(27-19)29-26(32)22-18-21(13-14-23(22)30-15-6-3-7-16-30)28-25(31)17-20-10-4-2-5-11-20/h2,4-5,8-14,18H,3,6-7,15-17H2,1H3,(H,28,31)(H,27,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVDMXUPPCFURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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